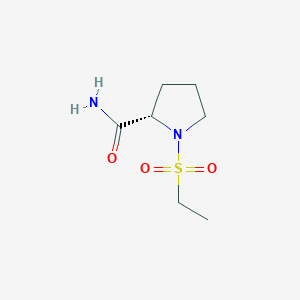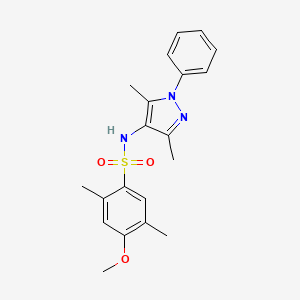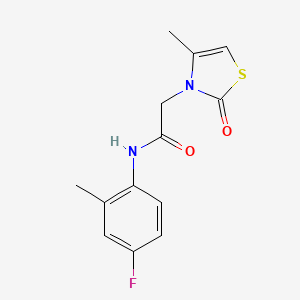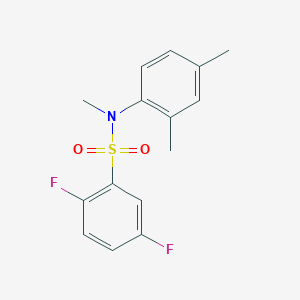![molecular formula C19H24N4O3 B7646465 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that regulates various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.
Mécanisme D'action
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 activates sGC by binding to its heme moiety and enhancing its sensitivity to nitric oxide (NO), a gas that regulates vascular tone and blood pressure. The binding of this compound 41-2272 to sGC induces a conformational change that increases the catalytic activity of the enzyme, leading to the production of cGMP. The increase in cGMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 relaxes vascular smooth muscle cells and dilates blood vessels, leading to a decrease in blood pressure and an increase in blood flow.
- Antiplatelet activity: this compound 41-2272 inhibits platelet aggregation and reduces the risk of thrombosis and cardiovascular events.
- Anti-inflammatory activity: this compound 41-2272 suppresses the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of leukocytes to the site of inflammation.
- Anticancer activity: this compound 41-2272 inhibits the proliferation and migration of cancer cells, and induces apoptosis in some types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity: this compound 41-2272 is a highly potent and selective activator of sGC, which allows for precise modulation of cGMP levels.
- Versatility: this compound 41-2272 can be used in a wide range of experimental models, including in vitro cell culture assays, ex vivo tissue preparations, and in vivo animal models.
- Availability: this compound 41-2272 is commercially available from several suppliers, which makes it easily accessible for researchers.
Some of the limitations of this compound 41-2272 include:
- Cost: this compound 41-2272 is relatively expensive compared to other research chemicals, which may limit its use in some labs.
- Stability: this compound 41-2272 is sensitive to light and air, and may degrade over time, which requires careful storage and handling.
- Specificity: this compound 41-2272 is a specific activator of sGC, and may not be suitable for experiments that require modulation of other signaling pathways.
Orientations Futures
There are several future directions for the research on 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272, including:
- Development of novel sGC activators: The discovery of new sGC activators with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective therapies for cardiovascular diseases, pulmonary hypertension, and cancer.
- Combination therapy: The combination of this compound 41-2272 with other drugs that target different signaling pathways may enhance its therapeutic efficacy and reduce the risk of side effects.
- Mechanistic studies: Further investigation of the molecular mechanisms underlying the effects of this compound 41-2272 on sGC signaling may provide insights into the pathophysiology of various diseases and inform the development of new therapeutic strategies.
- Clinical trials: The results of preclinical studies on this compound 41-2272 need to be validated in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 involves several steps, starting from 4-ethyl-2-methylphenol and 3-chloropyridazine. The intermediate product is then reacted with butylamine and ethyl isocyanate to form the final product. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions. For example, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure and ischemia-reperfusion injury. In addition, this compound 41-2272 has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-6-11-23-17(24)10-9-16(22-23)19(26)21-15-8-7-14(12-13(15)3)18(25)20-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTQIEUNXBRCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C(=O)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)